Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 g/mol This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure
Preparation Methods
The synthesis of Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the bromination of a phenylthiophene derivative followed by esterification and amination reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
- Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-chloro-5-phenylthiophene-2-carboxylate
- Methyl 3-amino-4-bromo-5-(2-thienyl)thiophene-2-carboxylate
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)8(13)10(17-11)7-5-3-2-4-6-7/h2-6H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOIWXINVKOLFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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